molecular formula C21H18N4O3 B2639767 N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide CAS No. 863020-15-9

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2639767
CAS No.: 863020-15-9
M. Wt: 374.4
InChI Key: CNDBGJUZZUHWME-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They are formed as a result of the fusion of imidazole and pyrimidine moieties .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . An efficient procedure for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature has also been described .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines can be analyzed using various spectroscopic analyses . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines can be determined using various spectroscopic analyses .

Scientific Research Applications

Antineoplastic Activity

A study on benzimidazole condensed ring systems involved the synthesis of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These derivatives were subjected to an in vitro disease human cell screening panel assay at the National Cancer Institute (NCI), revealing variable degrees of antineoplastic activity against some cell lines tested, with specific derivatives exhibiting significant inhibitory effects on cell growth across all tested lines (Abdel-Hafez, 2007).

Peripheral Benzodiazepine Receptor Imaging

Research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines found compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). Radiolabeled versions of these compounds were prepared for potential application in imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Synthesis of Pyrimidone and Pyrimidine Derivatives

A method was described for the efficient synthesis of 3,4-dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives using a new reagent. This approach is highlighted for its convenience and efficiency in generating pyrimidone and pyrimidine derivatives (Rao et al., 2011).

Medicinal Chemistry Strategies

An investigation into N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, identified as an androgen receptor antagonist, explored strategies to reduce metabolism mediated by aldehyde oxidase (AO). This research aimed to improve the stability of imidazo[1,2-a]pyrimidine moieties through structural modifications, offering insights for drug discovery programs (Linton et al., 2011).

Future Directions

Imidazo[1,2-a]pyrimidines continue to receive significant attention due to their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic strategies and applications for these compounds.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-17-10-15(11-18(12-17)28-2)20(26)23-16-6-3-5-14(9-16)19-13-25-8-4-7-22-21(25)24-19/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDBGJUZZUHWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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